molecular formula C12H13Cl B14590635 1-Chloro-3,5-di(prop-1-en-2-yl)benzene CAS No. 61342-06-1

1-Chloro-3,5-di(prop-1-en-2-yl)benzene

Cat. No.: B14590635
CAS No.: 61342-06-1
M. Wt: 192.68 g/mol
InChI Key: VZOMEPSNALTKIC-UHFFFAOYSA-N
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Description

1-Chloro-3,5-di(prop-1-en-2-yl)benzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a chlorine atom and two prop-1-en-2-yl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-di(prop-1-en-2-yl)benzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,5-di(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NaOH in aqueous or alcoholic medium.

Major Products:

    Oxidation: 1-Chloro-3,5-di(prop-1-en-2-yl)benzaldehyde or 1-Chloro-3,5-di(prop-1-en-2-yl)benzoic acid.

    Reduction: 1-Chloro-3,5-di(propyl)benzene.

    Substitution: 3,5-Di(prop-1-en-2-yl)phenol.

Scientific Research Applications

1-Chloro-3,5-di(prop-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3,5-di(prop-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or prop-1-en-2-yl groups interact with electrophiles or nucleophiles. These interactions can lead to the formation of various intermediates and products, influencing the compound’s biological and chemical properties .

Comparison with Similar Compounds

1-Chloro-3,5-di(prop-1-en-2-yl)benzene can be compared with other similar compounds, such as:

Properties

CAS No.

61342-06-1

Molecular Formula

C12H13Cl

Molecular Weight

192.68 g/mol

IUPAC Name

1-chloro-3,5-bis(prop-1-en-2-yl)benzene

InChI

InChI=1S/C12H13Cl/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-7H,1,3H2,2,4H3

InChI Key

VZOMEPSNALTKIC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=CC(=C1)Cl)C(=C)C

Origin of Product

United States

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